8-methoxyquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
8-Methoxyquinoline-3-carboxylic acid;hydrochloride is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline ring substituted with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxyquinoline-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
8-Methoxyquinoline-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxyquinoline-3-carboxylic acid;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group at the 8th position.
Quinoline-3-carboxylic acid: Lacks the methoxy group at the 8th position.
8-Chloroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a methoxy group at the 8th position.
Uniqueness
8-Methoxyquinoline-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
311346-61-9 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
8-methoxyquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO3.ClH/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9;/h2-6H,1H3,(H,13,14);1H |
InChI Key |
BZGUSICMDMMFON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)O.Cl |
Origin of Product |
United States |
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